

4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide for Researchers

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Compound of Interest

4E-Deacetylchromolaenide 4'-Oacetate

Cat. No.:

B15592334

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CAS Number: 104736-09-6 Molecular Formula: C22H28O7 Molecular Weight: 404.45 g/mol

This technical guide provides an in-depth overview of **4E-Deacetylchromolaenide 4'-O-acetate**, a sesquiterpenoid isolated from Eupatorium chinense L..[1] This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, potential biological activities, and relevant experimental methodologies associated with this compound and its class. While specific data on **4E-Deacetylchromolaenide 4'-O-acetate** is limited, this guide consolidates available information and presents data from closely related sesquiterpene lactones derived from the same genus to provide a comprehensive understanding.

Chemical and Physical Properties



Property	Value	Source
CAS Number	104736-09-6 [1][2]	
Molecular Formula	C22H28O7 [1]	
Molecular Weight	404.45 [1]	
IUPAC Name	(2E)-4-(acetyloxy)-2-methyl-2-butenoic acid, (3aR,4R,6E,9S,10E,11aR)-2,3, 3a,4,5,8,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester	[1]
Class	Sesquiterpene Lactone [1]	
Natural Source	Eupatorium chinense L.	[1]

Biological Activity and Potential Therapeutic Applications

While direct biological studies on **4E-Deacetylchromolaenide 4'-O-acetate** are not extensively available in the public domain, the broader class of sesquiterpene lactones from Eupatorium species has demonstrated significant cytotoxic and anti-inflammatory properties. This suggests that **4E-Deacetylchromolaenide 4'-O-acetate** may possess similar therapeutic potential.

Anticancer Activity

Numerous sesquiterpene lactones isolated from Eupatorium chinense and related species have exhibited moderate to potent cytotoxic activities against a range of cancer cell lines. The α -methylene- γ -lactone moiety, a common feature in these compounds, is considered crucial for their biological activity, acting as a Michael acceptor that can alkylate biological macromolecules.

Table of Cytotoxicity Data for Sesquiterpene Lactones from Eupatorium Species:



Compound	Cell Line	IC50 (µM)	Source
Eupachinilide A	HL-60	3.5	
Eupachinilide E	HL-60	4.1	-
Eupachinilide F	HL-60	2.8	-
Eupachinilide I	HL-60	4.8	-
Eupalinolide C	A-549	2.67	-
BGC-823	1.85		_
SMMC-7721	1.53	_	
HL-60	0.89	_	
Eupalinolide D	A-549	3.11	
BGC-823	2.24		
SMMC-7721	1.98	_	
HL-60	1.02	_	
Eupalinolide E	A-549	2.94	_
BGC-823	2.06		-
SMMC-7721	1.76	_	
HL-60	0.95		

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory effects, which are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

Putative Signaling Pathways

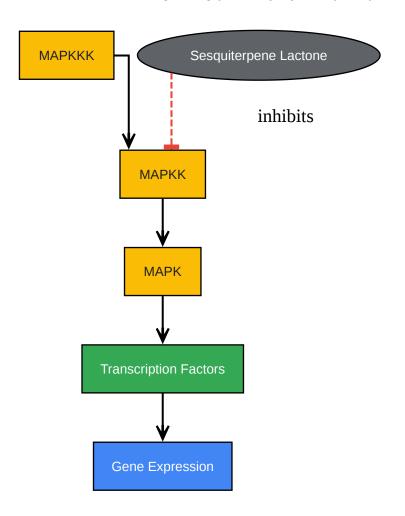
The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory and cell survival signaling pathways, such as Nuclear Factor-kappa B (NF- kB) and Mitogen-Activated Protein Kinase (MAPK).





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Caption: Putative inhibition of the NF-kB signaling pathway by sesquiterpene lactones.



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Caption: General overview of MAPK signaling cascade and potential inhibition points.



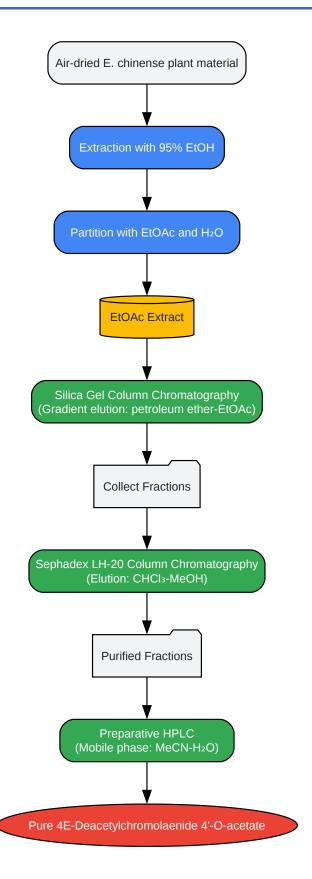
Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation and analysis of sesquiterpene lactones from Eupatorium species and can be adapted for **4E-Deacetylchromolaenide 4'-O-acetate**.

Isolation and Purification

This workflow outlines the general steps for extracting and isolating sesquiterpene lactones.





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Caption: General workflow for the isolation and purification of sesquiterpene lactones.



Detailed Steps:

- Extraction: Air-dried and powdered whole plants of Eupatorium chinense are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which is rich in sesquiterpenoids, is concentrated.
- Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with a chloroform-methanol mixture as the eluent.
- Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 μM) and incubated for another 48-72 hours.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.



• IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the doseresponse curves.

Conclusion

4E-Deacetylchromolaenide 4'-O-acetate is a member of the sesquiterpene lactone class of natural products, which are known for their diverse and potent biological activities. While specific research on this particular compound is limited, the available data on related compounds from Eupatorium chinense strongly suggest its potential as a cytotoxic and anti-inflammatory agent. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action, which may pave the way for its development as a novel therapeutic lead. This guide provides a foundational resource for researchers embarking on the study of this promising natural product.

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References

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- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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